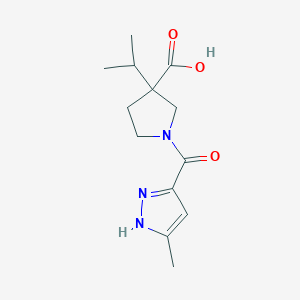![molecular formula C12H13Cl2N3 B6634302 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine, also known as CPI-455, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.
作用機序
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine acts as a KDM4A inhibitor, which is involved in the regulation of gene expression. KDM4A is overexpressed in many cancers, leading to the dysregulation of gene expression and cell growth. 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine binds to the active site of KDM4A and inhibits its activity, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine has been shown to have biochemical and physiological effects on cancer cells. In vitro studies have demonstrated that 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine inhibits the growth of cancer cells and induces cell death. Additionally, 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine has been shown to reduce the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
実験室実験の利点と制限
One of the significant advantages of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine for lab experiments is its selectivity towards KDM4A. 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine does not inhibit other histone demethylases, making it a specific inhibitor of KDM4A. However, one of the limitations of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are many future directions for the research and development of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine. One potential direction is the optimization of its synthesis method to improve its yield and solubility. Additionally, further studies are needed to determine the efficacy of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine in vivo and its potential as a therapeutic agent for the treatment of cancer. Furthermore, the development of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine derivatives with improved efficacy and selectivity towards KDM4A is another potential future direction. Finally, the potential of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine in other scientific research applications, such as epigenetics and gene regulation, should also be explored.
Conclusion:
In conclusion, 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine is a promising compound with potential therapeutic applications in the treatment of cancer. Its selectivity towards KDM4A makes it a specific inhibitor of this histone demethylase, leading to the suppression of cancer cell growth. Although 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine has limitations, such as poor solubility, its future directions offer exciting possibilities for the development of more effective and specific therapeutic agents.
合成法
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine can be synthesized using various methods, including the reaction of 2,6-dichloropyridine with 2-propan-2-ylimidazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dichloropyridine with 2-chloromethylimidazole followed by the addition of 2-propan-2-ylimidazole. Both methods result in the formation of 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine as a white solid.
科学的研究の応用
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine has shown promising results in various scientific research applications. One of the significant applications is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine inhibits the growth of cancer cells by targeting the histone demethylase KDM4A, which is overexpressed in many cancers.
特性
IUPAC Name |
2,6-dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-8(2)12-15-5-6-17(12)7-9-3-4-10(13)16-11(9)14/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUCVGLXPNAWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethenylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B6634219.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6634237.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6634239.png)
![1-(4-bromothiophen-2-yl)-N-[(1-ethenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6634244.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline](/img/structure/B6634256.png)



![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)
![3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6634294.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)

